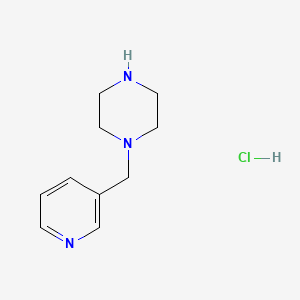

1-(Pyridin-3-ylmethyl)piperazine hydrochloride

Description

1-(Pyridin-3-ylmethyl)piperazine hydrochloride is a piperazine derivative featuring a pyridin-3-ylmethyl substituent. Piperazine-based compounds are widely studied for their pharmacological versatility, including applications in antipsychotic, antimicrobial, and receptor modulation therapies. For instance, methods such as the reaction of bis(β-chloroethyl)amine hydrochloride with substituted amines or alkyl bromides are commonly employed for structurally related compounds .

The pyridinylmethyl group in this compound likely enhances its bioavailability and receptor-binding specificity compared to simpler phenyl-substituted analogs.

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;/h1-3,8,11H,4-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOXZZUJVVUYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510725-49-2 | |

| Record name | Piperazine, 1-(3-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510725-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride typically involves the nucleophilic substitution or reductive amination of piperazine with a pyridin-3-ylmethyl derivative. The key steps include:

- Activation or preparation of the pyridin-3-ylmethyl electrophile (e.g., pyridin-3-ylmethyl halide or aldehyde).

- Reaction with piperazine to form the substituted piperazine intermediate.

- Purification and conversion to the hydrochloride salt.

Preparation via Reductive Amination

One of the most efficient and widely used methods involves reductive amination of piperazine with 3-pyridinecarboxaldehyde (pyridin-3-yl aldehyde):

-

- Piperazine is reacted with pyridin-3-ylcarboxaldehyde in an appropriate solvent such as tetrahydrofuran (THF) or methanol.

- Sodium triacetoxyborohydride is used as the reducing agent to selectively reduce the imine intermediate formed in situ.

- The reaction is typically carried out at mild temperatures (65–70 °C) for 12–14 hours to ensure complete conversion.

- After reaction completion, the mixture is worked up by extraction and purified by column chromatography.

- The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid, followed by filtration and drying.

-

- High selectivity and mild conditions.

- Avoids the use of harsh alkylating agents.

- Good yields and purity.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Imine formation and reduction | Piperazine, pyridin-3-ylcarboxaldehyde, sodium triacetoxyborohydride, acetic acid, THF, 65–70 °C, 12–14 h | Monitored by TLC |

| Workup and purification | Ethyl acetate extraction, washing, drying, column chromatography (silica gel, 20% ethyl acetate in hexane) | Purity confirmed by NMR and elemental analysis |

| Salt formation | Addition of 36% HCl in ethyl acetate, filtration, drying | Yields hydrochloride salt with high purity |

Preparation via Nucleophilic Substitution

An alternative method involves direct nucleophilic substitution of piperazine with 3-pyridinylmethyl halides (e.g., chloride or bromide):

-

- Piperazine is reacted with 3-pyridinylmethyl chloride or bromide in solvents such as 1,4-dioxane or ethanol.

- A base or catalyst such as 1-methylpyrrolidine may be used to facilitate the reaction.

- The reaction mixture is refluxed for extended periods (e.g., 24 hours).

- The product is isolated by concentration and purified by column chromatography.

- Conversion to hydrochloride salt is achieved by treatment with hydrochloric acid.

-

- Straightforward reaction setup.

- Scalable for industrial production.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | Piperazine, 3-pyridinylmethyl chloride, 1,4-dioxane, 1-methylpyrrolidine catalyst, reflux 24 h | Moderate yields (38–50%) |

| Purification | Column chromatography (ethyl acetate–methanol 5:1) | Product purity confirmed by NMR |

| Salt formation | Addition of 36% HCl, filtration, drying | High yield of hydrochloride salt (up to 93%) |

Representative Research Findings and Data

While direct literature on this compound is limited, analogous syntheses of related piperazine derivatives provide valuable insights:

Spectroscopic Characterization:

- ^1H NMR typically shows aromatic proton signals for the pyridinyl group around δ 7.0–9.0 ppm.

- Piperazine methylene protons appear as multiplets around δ 2.5–3.5 ppm.

- Hydrochloride salt formation shifts some proton signals downfield due to protonation.

-

- Reductive amination methods generally yield 60–80% pure product after purification.

- Nucleophilic substitution methods yield 40–60%, with subsequent salt formation improving overall isolated yield.

-

- Hydrochloride salts are typically crystalline solids with melting points in the range of 190–200 °C.

- High solubility in polar solvents such as water and methanol.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | Piperazine, pyridin-3-ylcarboxaldehyde, sodium triacetoxyborohydride | 65–70 °C, 12–14 h | 60–80 | Mild, selective, high purity |

| Nucleophilic Substitution | Piperazine, 3-pyridinylmethyl chloride, 1-methylpyrrolidine catalyst | Reflux, 24 h | 38–50 | Straightforward, scalable |

| Salt Formation | Hydrochloric acid (36%) | Room temperature | 90+ | Converts free base to stable salt |

Additional Notes

- The choice of solvent and catalyst can significantly impact reaction rates and yields.

- Purification by silica gel chromatography is standard to achieve high purity.

- The hydrochloride salt form enhances compound stability and handling, critical for pharmaceutical applications.

- Analytical techniques such as NMR, MS, and elemental analysis are essential for confirming structure and purity.

Chemical Reactions Analysis

1-(Pyridin-3-ylmethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the piperazine moiety is substituted with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(Pyridin-3-ylmethyl)piperazine hydrochloride has been studied for its potential as a dual antagonist for histamine H3 and sigma-1 receptors. These receptors are involved in several neurological processes, making this compound a candidate for treating various psychiatric disorders.

Case Studies

Several studies have explored its efficacy in animal models of depression and anxiety. For instance, one study demonstrated that administration of the compound significantly reduced anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent.

Neurochemistry

In neurochemical studies, this compound has shown promise in modulating neurotransmitter systems. Its structural characteristics allow it to interact with various receptors, including:

- Serotonin Receptors : Potentially enhancing mood and alleviating depressive symptoms.

- Dopamine Receptors : Implicating its use in conditions like schizophrenia or Parkinson's disease.

The compound's ability to influence cytochrome P450 enzymes also suggests it may affect drug metabolism, which is crucial for understanding its pharmacokinetics and interactions with other medications.

Organic Synthesis

The reactive amine group on the piperazine ring makes this compound a valuable synthetic intermediate for developing more complex organic molecules. Researchers have utilized it to create derivatives that target specific biological pathways or receptors.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate physiological functions .

The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits .

Comparison with Similar Compounds

Key Observations :

Pharmacological Profiles

Piperazine derivatives exhibit diverse biological activities depending on their substituents:

Key Observations :

- Receptor Selectivity : SLV313 and 1-(Pyridin-3-ylmethyl)piperazine HCl target both dopamine and serotonin receptors, whereas mCPP is more selective for serotonin pathways .

- Antimicrobial Activity: Alkyl-substituted piperazines (e.g., 1-(4-chlorophenyl)-1-propylpiperazine) show potency against S. aureus and P. aeruginosa .

Biological Activity

1-(Pyridin-3-ylmethyl)piperazine hydrochloride (CAS No. 510725-49-2) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neurochemistry and medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyridine moiety. Its chemical structure can be represented as follows:

This compound is characterized by its ability to interact with various neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

The biological activity of this compound primarily involves its role as a dual antagonist for histamine H3 and sigma-1 receptors. Studies have shown that it exhibits high affinity for these receptors, which are implicated in numerous neuropsychiatric disorders. The compound's interaction with these targets suggests potential applications in treating conditions such as depression and anxiety .

Interaction with Neurotransmitter Systems

Research indicates that this compound may enhance serotonin levels, contributing to its antidepressant effects. Additionally, it has been shown to modulate the activity of cytochrome P450 enzymes, influencing drug metabolism, which is crucial for understanding its pharmacokinetics and potential drug interactions .

Antidepressant and Anxiolytic Effects

The compound has been evaluated for its antidepressant and anxiolytic properties through various in vitro and in vivo studies. Table 1 summarizes key findings from recent research:

Case Studies

Case Study 1: Antidepressant Activity

In a study conducted by researchers at the Birla Institute of Technology, this compound was tested for its antidepressant activity using the forced swim test (FST) in rodents. The results indicated a significant decrease in immobility time, suggesting enhanced mood-related behaviors compared to control groups .

Case Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic properties of the compound using the elevated plus maze (EPM) test. The administration of this compound resulted in increased time spent in open arms, indicating reduced anxiety levels among test subjects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives known for their pharmacological effects. Table 2 highlights some structurally similar compounds:

Q & A

Basic: How to optimize the synthesis of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride?

Methodological Answer:

- Coupling Reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for activating carboxyl groups in peptide derivatization reactions, with trifluoroacetic acid (TFA) as an activator .

- Alternative Routes : For piperazine derivatives, halogenate diethanolamine to form β,β'-dihalogenated diethylammonium hydrochloride, then react with aromatic amines (e.g., pyridinyl derivatives) in aqueous solutions without catalysts. Purify via recrystallization or filtration .

- Characterization : Validate purity using HPLC, TLC, and mass spectrometry. For example, melting point analysis and chromatographic retention times can confirm identity .

Basic: What analytical methods ensure purity and quantify impurities?

Methodological Answer:

- Reversed-Phase LC : Develop a method using C18 columns with UV detection (e.g., 254 nm) for separating the compound from impurities like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Validate selectivity and reproducibility with spiked impurity standards .

- Reference Standards : Use analytical-grade impurities (e.g., 1,4-bis(3-chlorophenyl)piperazine) as internal standards for quantification. Cross-reference retention times and spectral data for accuracy .

- Purity Thresholds : Target ≥98% purity via area normalization in HPLC. Monitor by-products (e.g., dimeric impurities) using high-resolution mass spectrometry (HRMS) .

Basic: How to assess stability under storage and experimental conditions?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent decomposition. Avoid exposure to moisture, which may hydrolyze the hydrochloride salt .

- Accelerated Degradation Studies : Incubate at 40°C/75% relative humidity for 4 weeks. Monitor degradation products (e.g., pyridine derivatives) via LC-MS. Report % degradation and identify pathways (e.g., thermal decomposition yields HCl and nitrogen oxides) .

- pH Stability : Test solubility and stability in buffers (pH 3–9). For example, the compound may precipitate in alkaline conditions due to freebase formation .

Advanced: What challenges arise in receptor binding studies for dopamine or serotonin receptors?

Methodological Answer:

- Ligand Design : Use 1-(pyridinylmethyl)piperazine as a scaffold for dopamine D2 receptor ligands. Introduce substituents (e.g., methoxy or fluoro groups) to modulate affinity. Compare binding constants (Ki) using radioligand displacement assays .

- Selectivity Issues : Address off-target binding (e.g., serotonin 5-HT1A receptors) by modifying the pyridine ring’s electronic properties. Validate via functional assays (e.g., cAMP inhibition) .

- Data Contradictions : Resolve discrepancies in IC50 values by standardizing assay conditions (e.g., cell lines, incubation time). For example, impurities like 1-(3-chlorophenyl)piperazine may skew results .

Advanced: How to resolve contradictions in pharmacological data due to impurities or by-products?

Methodological Answer:

- Impurity Profiling : Quantify trace impurities (e.g., 1-(3-chlorophenyl)piperazine dihydrochloride) using LC-MS/MS. Correlate impurity levels (≥0.1%) with altered receptor binding or cytotoxicity .

- Synthetic By-Products : Monitor dimerization products (e.g., 1,1-trimethylene-bis[4-(3-chlorophenyl)piperazine]) during synthesis. Use preparative HPLC to isolate and test individual components for biological activity .

- Batch-to-Batch Variability : Implement quality control protocols (e.g., NMR purity checks, elemental analysis) to ensure consistency. Re-evaluate pharmacological data using batches with ≤0.5% impurities .

Advanced: How do environmental factors influence reactivity in catalytic or enzymatic systems?

Methodological Answer:

- pH Sensitivity : In enzymatic assays, adjust buffer systems (e.g., phosphate vs. Tris) to maintain compound solubility. For example, protonation of the piperazine nitrogen at acidic pH may reduce membrane permeability .

- Temperature Effects : Study Arrhenius plots for reactions involving the compound. At elevated temperatures (>50°C), degradation accelerates, releasing HCl—monitor via conductivity measurements .

- Co-solvent Compatibility : Test stability in DMSO, ethanol, or acetonitrile. Precipitation in high-DMSO concentrations may indicate incompatibility in screening assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.